Debromohymenialdisine

Vue d'ensemble

Description

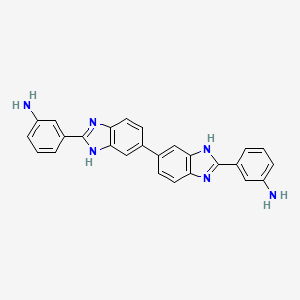

La débromohymenialdisine est un alcaloïde pyrrolique isolé d'éponges marines, en particulier des espèces Stylissa et Axinella . Elle est connue pour ses activités biologiques puissantes, notamment ses propriétés anti-inflammatoires et anticancéreuses . Ce composé a suscité un intérêt considérable en raison de sa capacité à inhiber les protéines kinases, ce qui en fait un candidat précieux pour la recherche pharmaceutique .

Applications De Recherche Scientifique

Debromohymenialdisine has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Debromohymenialdisine is known to target Activated CDC42 kinase 1 and Dual specificity protein kinase CLK1 . These kinases play crucial roles in cell signaling and regulation, and their inhibition can lead to various downstream effects.

Mode of Action

As an inhibitor, this compound interacts with its targets by binding to the active sites of these kinases, thereby preventing their normal function . This interaction leads to changes in cellular processes controlled by these kinases.

Biochemical Pathways

It is known that the compound can inhibit key kinases, which likely disrupts cell signaling pathways

Result of Action

This compound has been shown to have anti-inflammatory properties. In a study, it was found to attenuate the production and gene expression of lipopolysaccharide (LPS)-induced Interleukin (IL)-6, IL-1β, prostaglandin E2 (PGE2), and tumor necrosis factor-α in co-cultured THP-1 macrophages . It also down-regulated the protein expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 .

Analyse Biochimique

Biochemical Properties

Debromohymenialdisine interacts with several enzymes and proteins. It is known to interact with the Activated CDC42 kinase 1 and Dual specificity protein kinase CLK1 . These interactions play a significant role in cell spreading and migration, cell survival, cell growth, and proliferation .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to regulate intestinal inflammatory responses in a co-culture model of epithelial Caco-2 cells and THP-1 macrophage cells . It attenuates the production and gene expression of lipopolysaccharide (LPS)-induced Interleukin (IL)-6, IL-1β, prostaglandin E2 (PGE2), and tumor necrosis factor-α in co-cultured THP-1 macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) into the nucleus in cells . This results in the down-regulation of the protein expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 . Additionally, it promotes the nuclear translocation of nuclear factor erythroid 2 related factor 2 (Nrf2) and subsequent increase of heme oxygenase-1 (HO-1) expression .

Transport and Distribution

This compound is mainly found in sponge cells obtained from low-speed centrifugation

Subcellular Localization

This compound is located in sponge cells and is mostly stored in spherulous cells

Méthodes De Préparation

La débromohymenialdisine est principalement isolée d'éponges marines par des procédés d'extraction et de purification . L'extraction implique une extraction par solvant suivie de techniques chromatographiques pour purifier le composé . Les voies synthétiques pour la débromohymenialdisine impliquent la cyclisation de précurseurs appropriés dans des conditions de réaction spécifiques . Les méthodes de production industrielle sont encore en cours de développement, la recherche actuelle se concentrant sur l'optimisation du rendement et de la pureté du composé par des approches biotechnologiques .

Analyse Des Réactions Chimiques

La débromohymenialdisine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, conduisant à différents dérivés.

Substitution : Elle peut subir des réactions de substitution, en particulier au niveau du cycle pyrrole, pour former divers dérivés substitués.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés par ces réactions sont généralement des dérivés de la débromohymenialdisine avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

La débromohymenialdisine a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les alcaloïdes pyrroliques et leur réactivité.

Médecine : La débromohymenialdisine est étudiée pour son potentiel en tant qu'agent anti-inflammatoire et anticancéreux Elle s'est montrée prometteuse pour réguler les réponses inflammatoires et inhiber la croissance des cellules cancéreuses

Mécanisme d'action

La débromohymenialdisine exerce ses effets principalement par l'inhibition des protéines kinases, telles que Chk2 et CLK1 . Elle interfère avec les voies de signalisation impliquées dans la régulation du cycle cellulaire et l'apoptose, conduisant à la suppression de la prolifération des cellules cancéreuses . De plus, elle module les réponses inflammatoires en inhibant la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-kB) et en favorisant la translocation nucléaire du facteur 2 lié au facteur érythroïde 2 nucléaire (Nrf2) .

Comparaison Avec Des Composés Similaires

La débromohymenialdisine est unique parmi les alcaloïdes pyrroliques en raison de ses effets inhibiteurs spécifiques sur les protéines kinases . Des composés similaires comprennent :

Hyméniadilisine : Un autre alcaloïde pyrrolique présentant des activités biologiques similaires, mais différent par son schéma de bromation.

Staurosporine : Un inhibiteur de protéines kinases bien connu avec un spectre d'activité plus large.

Indirubine : Un alcaloïde bis-indole présentant des propriétés inhibitrices des kinases, utilisé en médecine traditionnelle.

Propriétés

IUPAC Name |

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRJOQGKGMHTOO-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415332 | |

| Record name | Debromohymenialdisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125118-55-0, 75593-17-8 | |

| Record name | Debromohymenialdisine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debromohymenialdisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Debromohymenialdisine has been identified as a potent inhibitor of checkpoint kinases Chk1 and Chk2. [, ] These kinases play crucial roles in the DNA damage checkpoint response, which halts the cell cycle to allow for DNA repair. []

ANone: By inhibiting Chk1 and Chk2, this compound disrupts the G2 checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis. [, , ] This disruption can lead to premature entry into mitosis and subsequent cell death, particularly in cancer cells that rely heavily on the G2 checkpoint due to a defective G1 checkpoint. [, ]

ANone: Research indicates that this compound can sensitize cancer stem cells to radiation therapy by inhibiting the DNA damage checkpoint response mediated by CHK1/2. This suggests a potential therapeutic strategy for targeting these treatment-resistant cells. []

ANone: this compound has a molecular formula of C11H9BrN6O and a molecular weight of 317.15 g/mol. [, ]

ANone: Various spectroscopic techniques, including 1D & 2D NMR and MS, are employed for structural characterization of this compound. [, ] NMR analysis reveals the presence of distinct signals attributed to tautomerism in DMSO solutions. []

ANone: The provided research primarily focuses on this compound's biological activity and lacks detailed information regarding its material compatibility and stability under various environmental conditions.

ANone: this compound is not reported to possess catalytic properties. Its primary mode of action is through binding and inhibiting specific protein kinases, particularly Chk1 and Chk2. [, ]

ANone: Yes, computational modeling, specifically molecular docking studies, has been employed to understand this compound's interaction with its target protein, Chk2. [] Docking simulations confirmed that this compound binds to the ATP-binding pocket of Chk2, explaining its competitive inhibitory mechanism. [, ]

ANone: The provided research primarily focuses on this compound's cellular and molecular activities and does not provide detailed information about its stability or formulation strategies.

ANone: The provided research focuses on the scientific aspects of this compound and does not discuss SHE regulations or compliance. Such information would be addressed during the later stages of drug development and commercialization.

ANone: The provided research primarily focuses on this compound's cellular and molecular activities and does not provide detailed information about its ADME properties.

ANone: this compound's efficacy has been evaluated in various in vitro models, including cell-based assays assessing G2 checkpoint inhibition, cytotoxicity against cancer cell lines (e.g., MCF-7, HCT116), and kinase inhibition assays. [, , ] Additionally, in vivo studies utilizing mouse xenograft models have investigated its potential in enhancing radiotherapy efficacy and targeting cancer stem cells. []

ANone: While this compound exhibits promising anticancer activity, research also indicates potential cytotoxicity towards non-cancerous cells. [, ] Further investigation is crucial to fully elucidate its safety profile and assess potential long-term effects.

ANone: Key milestones in this compound research include:

- Isolation and Identification: Initially isolated from marine sponges like Stylotella aurantium and Axinella sp., its unique structure and potential bioactivity sparked scientific interest. [, , , ]

- Target Identification: Identifying Chk1 and Chk2 as its primary molecular targets marked a significant advancement, linking its activity to the crucial DNA damage checkpoint pathway. [, ]

- Mechanism of Action: Elucidating its competitive inhibition of Chk1 and Chk2, particularly its binding to the ATP-binding pocket, provided crucial insights into its molecular mode of action. [, ]

- Cancer Stem Cell Targeting: Recent studies demonstrating its ability to enhance radiotherapy efficacy and target cancer stem cells have opened new avenues for therapeutic development. []

ANone: Research on this compound exemplifies the power of interdisciplinary approaches, integrating knowledge from:

- Natural Product Chemistry: Isolation, purification, and structural characterization techniques were crucial for its initial discovery and understanding its chemical properties. [, , , ]

- Biochemistry and Molecular Biology: Identifying its molecular targets, elucidating its mechanism of action, and investigating its effects on cell cycle regulation required expertise from these fields. [, , , , ]

- Cancer Biology and Pharmacology: Evaluating its efficacy in various cancer models, including cell lines and xenografts, necessitates expertise in these areas. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5S)-2-(benzoyloxymethyl)-5-[(2R,3R,4R,5R)-5-(benzoyloxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-yl]oxy-4-phenylmethoxyoxolan-3-yl] 4-nitrobenzoate](/img/structure/B1669896.png)

![Methyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B1669903.png)

![(2S)-5-amino-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid](/img/structure/B1669917.png)